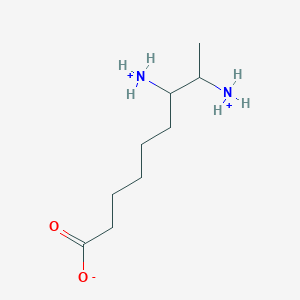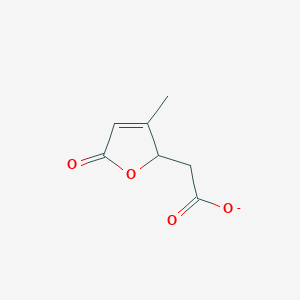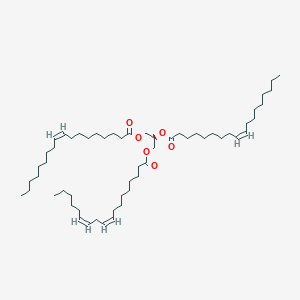
3,8'-Biflaviolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8'-biflaviolin is a ring assembly compound consisting of two flaviolin units joined by a 3,8'-linkage. It derives from a flaviolin. It is a conjugate acid of a 3,8'-biflaviolin 2,2'-diolate.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Structural Studies
Cytochrome P450 enzymes, specifically CYP158A2 and CYP158A1, play a crucial role in the biosynthesis of 3,8'-Biflaviolin through the oxidative C-C coupling reaction of flaviolin. These enzymes are involved in the polymerization of flaviolin to form highly conjugated pigments, including 3,8'-Biflaviolin, which serve protective roles against UV irradiation effects in Streptomyces coelicolor A3(2). Structural studies have shown different binding modes and product specificity between CYP158A2 and CYP158A1, highlighting the stereo- and regiospecificity of these enzymes in biflaviolin production (Zhao et al., 2007).
Role in Pigment Biosynthesis
CYP158A3, another cytochrome P450 enzyme from Streptomyces avermitilis, has been identified as a biflaviolin synthase based on its high similarity and functional analogy with CYP158A2 from S. coelicolor. This enzyme catalyzes the dimerization of flaviolin, indicating its significance in pigment biosynthesis and suggesting a broader role of biflaviolin in microbial secondary metabolite production (Lim et al., 2016).
Investigation into Isoflavonoid Biosynthesis
A study on the biosynthesis of meroterpenoids, including the identification of 8-amino-flaviolin as an early-stage intermediate, sheds light on the metabolic pathways leading to biflaviolin and related compounds. This research highlights the enzymatic processes involved in the synthesis of complex natural products and their regulation, contributing to our understanding of natural product biosynthesis in Streptomyces species (Isogai et al., 2012).
Eigenschaften
Produktname |
3,8'-Biflaviolin |
|---|---|
Molekularformel |
C20H10O10 |
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
4,5,7-trihydroxy-3-(2,4,5-trihydroxy-7,8-dioxonaphthalen-1-yl)naphthalene-1,2-dione |
InChI |
InChI=1S/C20H10O10/c21-5-1-6-12(7(22)2-5)19(29)16(20(30)17(6)27)14-10(25)3-8(23)13-9(24)4-11(26)18(28)15(13)14/h1-4,21-25,29H |
InChI-Schlüssel |
IHEKRRLEONOHHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)C(=C2O)C3=C(C=C(C4=C3C(=O)C(=O)C=C4O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1264217.png)



![methyl (1S,8S)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1264222.png)






![(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264236.png)